3-Bromo-2-(3-bromopropyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound features a thiophene ring substituted at the second position with a 3-bromopropyl group and a bromine atom at the third position. Thiophenes are recognized for their aromatic properties and play significant roles in various chemical and industrial applications, including organic electronics and pharmaceuticals.
The compound can be synthesized through various chemical methods, primarily involving bromination and nucleophilic substitution reactions. Its structural characteristics make it a valuable intermediate in organic synthesis.
3-Bromo-2-(3-bromopropyl)thiophene is classified as:
The synthesis of 3-Bromo-2-(3-bromopropyl)thiophene typically involves two main steps: bromination of thiophene and subsequent nucleophilic substitution.
The molecular structure of 3-Bromo-2-(3-bromopropyl)thiophene can be described by its molecular formula and its structural representation shows:
| Property | Value |
|---|---|
| Molecular Formula | C8H10Br2S |
| Molecular Weight | 251.04 g/mol |
| IUPAC Name | 3-Bromo-2-(3-bromopropyl)thiophene |
| InChI | InChI=1S/C8H10Br2S/c1-4(9)5-6-7(10)8(4)3/h4H,5H2,1H3 |
| Canonical SMILES | CC(CBr)C1=C(SC=C1)Br |
3-Bromo-2-(3-bromopropyl)thiophene can undergo several types of chemical reactions:
These reactions are significant for synthesizing derivatives with varying functionalities, which can enhance their applicability in different fields.
The mechanism of action for 3-Bromo-2-(3-bromopropyl)thiophene largely depends on its application:
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.:
CAS No.: